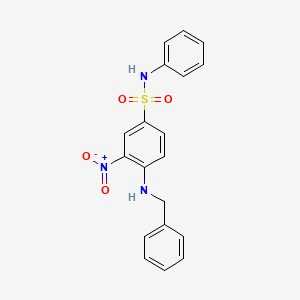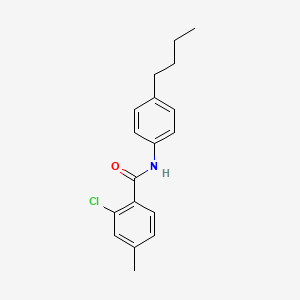
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BNPS-skatole, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been utilized in various biochemical and physiological studies.
作用機序
BNPS-skatole inhibits 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the regulatory domain of the enzyme. This prevents the enzyme from being activated by diacylglycerol (DAG) and calcium ions. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound by BNPS-skatole can lead to changes in these processes, depending on the cell type and context.
Biochemical and Physiological Effects:
BNPS-skatole has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to affect neuronal function and behavior in animal models. However, the effects of BNPS-skatole can vary depending on the concentration, duration, and cell type.
実験室実験の利点と制限
BNPS-skatole is a potent and selective inhibitor of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide. It has been widely used in scientific research due to its ability to inhibit this compound without affecting other kinases. The compound is also relatively stable and can be stored for long periods. However, BNPS-skatole has some limitations in lab experiments. It can affect other signaling pathways indirectly, and its effects can be cell-type specific. Moreover, the compound can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
BNPS-skatole has been utilized in various scientific research studies, and its potential for future research is vast. One potential future direction is to study the role of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide in neuronal disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of BNPS-skatole as a therapeutic agent in cancer and inflammation. Additionally, the compound can be used to study the cross-talk between this compound and other signaling pathways. Future research can also focus on developing more potent and selective this compound inhibitors based on BNPS-skatole.
Conclusion:
In conclusion, BNPS-skatole is a potent and selective inhibitor of this compound that has been widely used in scientific research. The compound has various biochemical and physiological effects, and its potential for future research is vast. However, the effects of BNPS-skatole can vary depending on the concentration, duration, and cell type. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BNPS-skatole.
合成法
BNPS-skatole is synthesized by reacting skatole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BNPS-skatole has been widely used in scientific research as a 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide inhibitor. It has been utilized in studies related to cancer, diabetes, inflammation, and neuronal disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been used to study the role of this compound in insulin signaling and neuronal function.
特性
IUPAC Name |
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-22(24)19-13-17(27(25,26)21-16-9-5-2-6-10-16)11-12-18(19)20-14-15-7-3-1-4-8-15/h1-13,20-21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBHKBLHATRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
